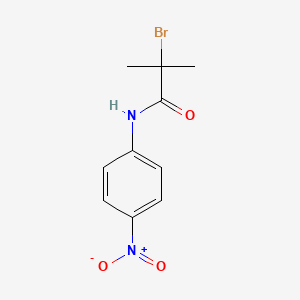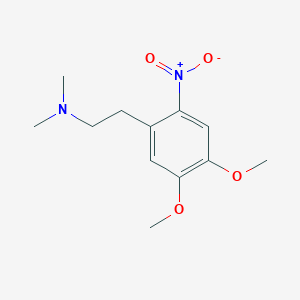![molecular formula C22H20N2O4 B12796351 2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione CAS No. 10513-98-1](/img/structure/B12796351.png)
2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione is a compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of phthalic anhydride with 4-aminophenol in the presence of a catalyst such as zinc chloride, followed by reaction with sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The reaction is typically carried out in solvents like toluene or isopropanol under reflux conditions .
化学反応の分析
Types of Reactions
2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced isoindoline derivatives .
科学的研究の応用
2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione has numerous scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a therapeutic agent due to its biological activity.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
作用機序
The mechanism of action of 2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-[(1,3-Dioxoisoindol-2-yl)methyl]isoindole-1,3-dione: Another isoindoline-1,3-dione derivative with similar chemical properties.
2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: A functionalized isoindoline-1,3-dione used in the development of thalidomide-based PROTACs.
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Used as a catalyst and in enzyme kinetic studies.
Uniqueness
Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for scientific research and industrial use .
特性
CAS番号 |
10513-98-1 |
|---|---|
分子式 |
C22H20N2O4 |
分子量 |
376.4 g/mol |
IUPAC名 |
2-[6-(1,3-dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H20N2O4/c25-19-15-9-3-4-10-16(15)20(26)23(19)13-7-1-2-8-14-24-21(27)17-11-5-6-12-18(17)22(24)28/h3-6,9-12H,1-2,7-8,13-14H2 |
InChIキー |
MJYXMZHGVMGKLG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCN3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


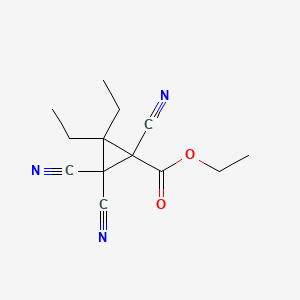
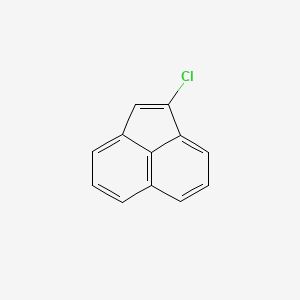
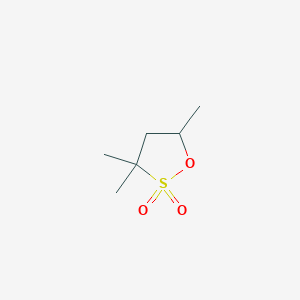

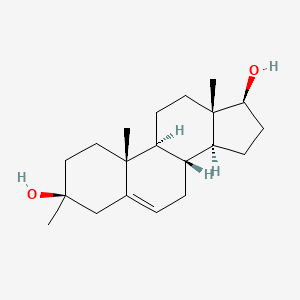
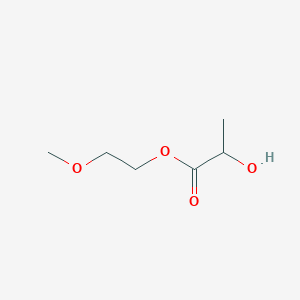

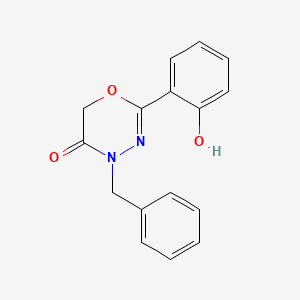
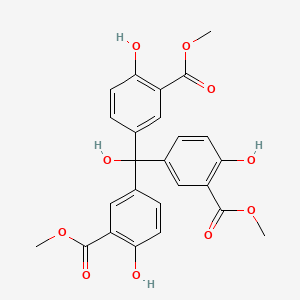
![6-(3,4-Dimethoxyphenyl)-7,8-dihydronaphtho[2,3-d][1,3]dioxol-5(6h)-one](/img/structure/B12796337.png)

